1-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
2,4-dioxo-1-propan-2-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-5(2)11-4-6(3-9)7(12)10-8(11)13/h4-5H,1-2H3,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKOFTSDDHQKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=O)NC1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381301 | |
| Record name | 2,4-Dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57712-59-1 | |
| Record name | 2,4-Dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Catalyst Screening for the Synthesis of Tetrahydropyrimidine-5-carbonitrile
| Entry | Catalyst | Medium | Time | Yield (%) |
|---|---|---|---|---|
| 1 | None | Ethanol | 9 h | Trace |
| 2 | Cesium carbonate (Cs2CO3) | Ethanol | 7 h | 61 |
| 3 | p-Toluenesulfonic acid | Water | 7 h | 68 |
| 4 | β-Cyclodextrin | Water | 6 h | 65 |
| 5 | CTAB | Water | 6 h | 59 |
| 6 | SDS | Water | 6 h | 52 |
| 7 | Choline chloride:urea | ChCl:urea | 2 h | 80 |
| 8 | Choline chloride:ZnCl2 | ChCl:ZnCl2 | 3 h | 76 |
| 9 | PEG-400 | PEG-400 | 6 h | 74 |
| 10 | DIPEAc | DIPEAc (ionic liquid) | 45 min | 94 |
| 11 | Dicationic ionic liquid | Ionic liquid | 7 h | 73 |
Reaction conditions: aldehyde (3 mmol), ethylcyanoacetate (3 mmol), thiourea (3.2 mmol), stirred at room temperature.
This table clearly shows that DIPEAc provides the highest yield (94%) in the shortest time (45 minutes) under mild, solvent-free conditions, highlighting its superiority as a green catalyst for this synthesis.
General Synthetic Procedure
- Catalyst Preparation: DIPEAc is prepared by stirring equimolar amounts of N,N-diisopropylethylamine and acetic acid at 0–10 °C for 20 minutes, yielding a viscous ionic liquid catalyst.
- Reaction Setup: The aldehyde, ethyl cyanoacetate, and thiourea are mixed in the DIPEAc catalyst medium at room temperature.
- Reaction Monitoring: The reaction typically completes within 45 minutes, monitored by thin-layer chromatography (TLC).
- Product Isolation: The reaction mixture is poured onto crushed ice, and the precipitated solid is filtered, dried, and purified by crystallization from ethanol.
Substrate Scope and Functional Group Tolerance
The method tolerates a wide variety of aldehydes with different substituents, including:
- Electron-donating groups (e.g., methyl, methoxy)
- Electron-withdrawing groups (e.g., nitro, cyano)
- Halogens (Cl, F, Br)
- Hydroxyl groups
- Sterically hindered di- and tri-substituted aromatic aldehydes
- Heteroaryl and aliphatic aldehydes
Yields remain consistently high across these substrates, demonstrating the robustness and versatility of the method.
Characterization and Confirmation of Structure
The synthesized compounds are characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic singlets for the pyrimidine NH protons around 11.7 and 8.9 ppm, aromatic protons between 7.5–7.8 ppm; ^13C NMR confirms carbonyl and nitrile carbons at expected chemical shifts.
- Infrared Spectroscopy (IR): Key absorptions include CN stretching (~2220 cm^-1), C=O stretching (~1630 cm^-1), and N–H stretching (~3145 cm^-1).
- Mass Spectrometry (LCMS): Molecular ion peaks correspond to the expected molecular weights, confirming the molecular formula.
- Elemental Analysis: Matches calculated values for C, H, N, and S content.
Advantages and Environmental Considerations
- The use of DIPEAc as both catalyst and solvent eliminates the need for volatile organic solvents.
- The reaction proceeds at room temperature, reducing energy consumption.
- Catalyst recyclability is demonstrated with minimal loss of activity over multiple cycles.
- The method provides high yields with short reaction times and simple workup, making it economically and environmentally favorable.
Summary Table: Key Parameters of the DIPEAc-Catalyzed Synthesis
| Parameter | Details |
|---|---|
| Catalyst | Diisopropylethylammonium acetate (DIPEAc) |
| Reaction temperature | Room temperature (~25 °C) |
| Reaction time | 45 minutes |
| Solvent | Solvent-free (DIPEAc acts as solvent) |
| Substrate ratio | Aldehyde:ethyl cyanoacetate:thiourea = 1:1:1.07 |
| Yield range | 80–94% depending on substrate |
| Catalyst recyclability | Up to 5 cycles with >78% yield |
Chemical Reactions Analysis
1-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₉N₃O₂
- Molecular Weight : 179.18 g/mol
- CAS Number : 57712-59-1
- IUPAC Name : 2,4-dioxo-1-propan-2-ylpyrimidine-5-carbonitrile
Anticancer Activity
Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival .
Antiviral Properties
The compound's structure allows it to interact with viral enzymes, potentially inhibiting their activity. Preliminary studies suggest that derivatives may exhibit antiviral effects against various viruses, making them candidates for further investigation in antiviral drug development .
Cardiovascular Applications
Some studies have highlighted the potential of related compounds in managing cardiovascular diseases by influencing lipid metabolism and reducing cholesterol levels. This is particularly relevant given the compound's ability to interact with thyroid hormone receptors, which play a critical role in lipid regulation .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of 1-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine exhibited potent anticancer activity against human breast cancer cell lines. The compound was shown to induce cell cycle arrest and apoptosis through the activation of specific apoptotic pathways.
Case Study 2: Cardiovascular Safety Profile
In preclinical trials assessing the cardiovascular safety profile of related compounds, researchers found that administration of these derivatives did not adversely affect heart function in animal models. This finding supports their potential use in managing conditions such as hyperlipidemia without significant side effects on cardiac health .
Mechanism of Action
The mechanism of action of 1-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects: N1 vs. N3 Substitution: The position of benzyl substitution (N1 in 57712-62-6 vs. N3 in 175203-47-1) alters electronic and steric properties. N3-benzyl derivatives may exhibit improved target selectivity in kinase inhibition . Thioxo vs.
Biological Activity: Pyrimidine derivatives with aryl/heteroaryl substituents (e.g., benzyl, pyrazole) demonstrate antitumor activity in assays like the sulforhodamine B (SRB) cytotoxicity test . The aminoethyl derivative (2044714-04-5) shows improved solubility, a critical factor for in vivo efficacy .
Synthetic Routes :
Biological Activity
1-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (commonly referred to as "compound X") is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 165.17 g/mol. Its structure includes two carbonyl groups and a cyano group, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to 1-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with nucleic acid synthesis or enzyme inhibition.
- Antifungal Properties : Some derivatives have demonstrated antifungal activity against Candida species and other pathogenic fungi.
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been widely studied. For example:
- Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) have shown that certain pyrimidine derivatives can induce apoptosis and inhibit cell proliferation.
- Mechanisms of Action : The proposed mechanisms include the inhibition of topoisomerases and modulation of cell cycle progression.
Anti-inflammatory Effects
Certain studies suggest that pyrimidine derivatives can exert anti-inflammatory effects:
- Cytokine Modulation : These compounds may reduce the production of pro-inflammatory cytokines in various models of inflammation.
Table 1: Summary of Biological Activities
Mechanistic Insights
The biological activities of this compound can be attributed to its interaction with key biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in nucleotide synthesis pathways.
- DNA Interaction : Compounds with similar structures often intercalate into DNA or bind to DNA-associated proteins.
Q & A
Q. What are the key considerations for designing a synthetic route for 1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile?
A robust synthesis requires selecting appropriate starting materials and reaction conditions. For example, alkylation of pyrimidine precursors with isopropyl halides in polar aprotic solvents (e.g., DMF) using potassium carbonate as a base can introduce the isopropyl group. Evidence from analogous syntheses shows that optimizing reaction time (e.g., 12 hours at room temperature) and stoichiometric ratios (1:1 molar ratio of precursor to alkylating agent) improves yield . Ultrasonic irradiation has also been employed to enhance reaction efficiency, reducing synthesis time while maintaining high purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Multinuclear NMR (¹H, ¹³C) and FTIR are essential. The ¹H NMR spectrum typically reveals resonances for the NH proton (δ ~13.5 ppm) and isopropyl methyl groups (δ ~0.9–2.1 ppm). ¹³C NMR confirms the carbonyl (C=O, δ ~160–175 ppm) and nitrile (CN, δ ~115 ppm) functionalities . FTIR bands at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) further validate the structure. Single-crystal X-ray diffraction is recommended for absolute conformation determination, as demonstrated for structurally similar pyrimidines .
Q. How can reaction conditions be optimized to improve yield and purity?
Key variables include solvent choice, temperature, and catalysis. For instance, using DMF as a solvent facilitates nucleophilic substitution reactions, while ultrasonic irradiation accelerates kinetics by enhancing mass transfer . Monitoring reaction progress via TLC or HPLC ensures termination at maximal yield. Post-synthesis purification via recrystallization (e.g., from ethanol/water mixtures) or column chromatography removes byproducts, as shown in protocols achieving >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
